molecular formula C15H17N3O3S B14872519 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B14872519
M. Wt: 319.4 g/mol
InChI Key: UBOMZNJDBWTZPP-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring . The butyl group is introduced through alkylation reactions, and the benzo[d][1,4]dioxine moiety is incorporated through condensation reactions with appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiadiazoline derivatives .

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects . In materials science, the compound can form protective layers on metal surfaces, preventing corrosion through chemical interactions with the metal atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to its specific structural features, such as the combination of the thiadiazole ring with the benzo[d][1,4]dioxine moiety.

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C15H17N3O3S/c1-2-3-8-13-17-18-15(22-13)16-14(19)12-9-20-10-6-4-5-7-11(10)21-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,18,19)

InChI Key

UBOMZNJDBWTZPP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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